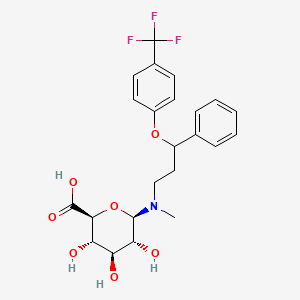

Fluoxetine glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

96735-71-6 |

|---|---|

Molecular Formula |

C23H26F3NO7 |

Molecular Weight |

485.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H26F3NO7/c1-27(21-19(30)17(28)18(29)20(34-21)22(31)32)12-11-16(13-5-3-2-4-6-13)33-15-9-7-14(8-10-15)23(24,25)26/h2-10,16-21,28-30H,11-12H2,1H3,(H,31,32)/t16?,17-,18-,19+,20-,21+/m0/s1 |

InChI Key |

ROQAUFRWFXOLOE-FEKBJPIOSA-N |

Isomeric SMILES |

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Metabolism and Biotransformation Pathways of Fluoxetine Glucuronide

Overview of Fluoxetine (B1211875) Metabolic Pathways Leading to Glucuronide Formation

Fluoxetine undergoes significant metabolism, with several cytochrome P450 (CYP) enzymes playing a role in its initial biotransformation. nih.gov The primary metabolic processes leading to glucuronide formation involve the N-demethylation of fluoxetine to its active metabolite, norfluoxetine (B159337), and the direct conjugation of the parent compound. nih.govdrugbank.com Another metabolic route involves O-dealkylation to produce p-trifluoromethylphenol, which is subsequently metabolized. nih.govmdpi.com Both fluoxetine and its primary metabolite, norfluoxetine, are substrates for glucuronidation to facilitate their removal from the body. nih.govdrugbank.com

The most significant metabolic pathway for fluoxetine is N-demethylation, which results in the formation of its only identified active metabolite, norfluoxetine. pharmgkb.orguspharmacist.commdpi.com This process is catalyzed by a range of cytochrome P450 isoenzymes. pharmgkb.org In vivo and in vitro studies have identified CYP2D6 as the major enzyme responsible for this conversion. uspharmacist.comnih.gov However, other isoforms, including CYP2C9, CYP2C19, CYP3A4, and CYP3A5, are also involved in the N-demethylation of fluoxetine to norfluoxetine. pharmgkb.orgpharmgkb.orgmdpi.com Following its formation, norfluoxetine itself undergoes Phase II metabolism, including glucuronidation, to form norfluoxetine glucuronide, which aids in its excretion. drugbank.comacs.org

In addition to the metabolism of its downstream metabolite, fluoxetine can also undergo direct conjugation. The primary route of elimination is through metabolism and conjugation, with urinary excretion being the main pathway. pharmgkb.orgpharmgkb.org A minor portion, specifically less than 10%, of an administered dose is excreted either as unchanged fluoxetine or as this compound. pharmgkb.orgpharmgkb.orgmdpi.com This indicates that direct glucuronidation of the parent fluoxetine molecule is a recognized, albeit less prominent, metabolic pathway. mdpi.com

Fluoxetine N-demethylation to Norfluoxetine and Subsequent Glucuronidation

Identification of Fluoxetine and Norfluoxetine Glucuronides

The metabolic products of fluoxetine have been identified through various analytical methods. Specific metabolites, this compound and Northis compound, are documented in metabolic databases. hmdb.cahmdb.ca These compounds are classified as N-glucuronides, where the glucuronic acid moiety is attached to the nitrogen atom of the parent molecule, forming an N-glycosidic bond. hmdb.cahmdb.ca The identification of these specific glucuronide conjugates confirms their role as end-products in the biotransformation cascade of fluoxetine. hmdb.cahmdb.ca

Stereoselectivity in Fluoxetine and Metabolite Glucuronidation Research

Fluoxetine is administered as a racemic mixture of R- and S-enantiomers, which are metabolized differently. pharmgkb.orgnih.gov This stereoselectivity is a critical aspect of its biotransformation. mdpi.com

The N-demethylation process is highly stereoselective. Research has shown that CYP2D6 preferentially catalyzes the formation of S-norfluoxetine, while CYP2C9 shows a preference for the demethylation of R-fluoxetine. mdpi.commdpi.com As a result of these different metabolic rates and pathways, the plasma concentrations of the enantiomers differ significantly. After several weeks of treatment, the plasma concentration of the S-enantiomers of both fluoxetine and norfluoxetine is approximately twice that of the R-enantiomers. pharmgkb.org

This stereoselectivity extends to the further metabolism of the metabolites. Studies in poor and extensive metabolizers of sparteine (B1682161) (a probe for CYP2D6 activity) revealed that CYP2D6 is involved in the metabolism of both R- and S-fluoxetine and likely the subsequent metabolism of S-norfluoxetine, but not R-norfluoxetine. nih.gov Research in animal models has also confirmed the presence of fluoxetine and norfluoxetine glucuronides in urine and demonstrated the extensive stereoselective disposition of the parent drug. nih.gov

Interactive Data Table: Stereoselective Metabolism of Fluoxetine Enantiomers

| Enzyme | Preferred Substrate (Enantiomer) | Resulting Metabolite | Key Research Finding |

| CYP2D6 | S-fluoxetine | S-norfluoxetine | Plays a greater role in the metabolism of the S-enantiomer. nih.govmdpi.com |

| CYP2C9 | R-fluoxetine | R-norfluoxetine | Preferentially catalyzes R-fluoxetine demethylation. mdpi.commdpi.com |

| CYP2C19 | R-fluoxetine | R-norfluoxetine | Favors the formation of R-norfluoxetine. mdpi.com |

Research on Unidentified Metabolic Byproducts of Fluoxetine Biotransformation

Despite extensive research, the complete metabolic profile of fluoxetine has not been fully elucidated. The primary route of elimination involves oxidative metabolism and conjugation, but a significant portion of the metabolic end products remains unknown. pharmgkb.org It has been reported that the identity of over half of the resulting metabolic byproducts is still unidentified. mdpi.com This highlights a considerable gap in the understanding of fluoxetine's complete biotransformation and suggests the existence of other, yet-to-be-characterized metabolic pathways and byproducts beyond the well-documented N-demethylation and glucuronidation routes. mdpi.com

Enzymatic Basis of Glucuronidation for Fluoxetine and Its Metabolites

Role of UDP-Glucuronosyltransferase (UGT) Enzymes in Xenobiotic Glucuronidation

Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) are a critical family of Phase II metabolizing enzymes responsible for the glucuronidation of a vast array of structurally diverse compounds, including drugs, environmental toxins, and endogenous substances. frontiersin.orgnih.gov This process involves the covalent attachment of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to a lipophilic substrate. frontiersin.orguef.fi This conjugation reaction significantly increases the water solubility of the compound, facilitating its excretion from the body, primarily through urine and bile. criver.com

Glucuronidation is a major detoxification pathway, as the resulting glucuronide metabolites are generally less biologically active and more readily eliminated than their parent compounds. oup.com UGT enzymes are membrane-bound proteins primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. uef.fi However, they are also expressed in extrahepatic tissues such as the gastrointestinal tract, kidneys, and brain. frontiersin.orgcriver.com The UGT superfamily in humans is categorized into families and subfamilies, with the UGT1A and UGT2B subfamilies being the most important for drug metabolism. nih.gov These enzymes exhibit broad and often overlapping substrate specificities, meaning a single compound can be metabolized by multiple UGT isoforms, and a single isoform can metabolize numerous substrates. frontiersin.org

Research on Specific UGT Isoforms Involved in Fluoxetine (B1211875) and Norfluoxetine (B159337) Glucuronidation

While the role of cytochrome P450 (CYP) enzymes in the initial Phase I metabolism of fluoxetine to norfluoxetine is well-documented, the specific UGT isoforms responsible for the subsequent glucuronidation of both the parent drug and its metabolite are less definitively characterized. drugbank.commdpi.comuspharmacist.com However, research indicates that both fluoxetine and norfluoxetine undergo glucuronidation to facilitate their excretion. drugbank.comnih.gov

In Vitro UGT Enzyme Identification Studies

Identifying the specific UGT isoforms involved in the glucuronidation of a particular compound often involves in vitro studies using human liver microsomes (HLMs) or recombinant UGT enzymes. fda.gov These studies allow researchers to assess the metabolic activity of individual UGT isoforms towards a specific substrate.

While direct and extensive in vitro studies pinpointing the exact UGT isoforms for fluoxetine and norfluoxetine glucuronidation are not abundantly detailed in the public domain, the general understanding is that multiple UGTs are likely involved. For instance, UGT1A4 is known to metabolize some tricyclic antidepressants and antipsychotics. oup.com Given the structural similarities and co-administration of these drugs with fluoxetine, it is plausible that isoforms like UGT1A4 could play a role. Furthermore, studies on other drugs indicate that isoforms such as UGT1A1, UGT1A3, and UGT2B7 are significant contributors to the glucuronidation of various xenobiotics. nih.gov A study using the fungus Saccharomyces cerevisiae, which possesses glucuronyl transferase activity similar to mammals, demonstrated the glucuronidation of fluoxetine, suggesting the involvement of this pathway. researchgate.net

Challenges in pinpointing specific UGT isoforms include their overlapping substrate specificities and the lack of highly selective inhibitors for use in reaction phenotyping studies. oup.comfda.gov

Genetic Polymorphisms and UGT Activity in Glucuronidation Research

Genetic variations within the UGT genes can lead to significant interindividual differences in enzyme activity, which in turn can affect drug metabolism and response. eur.nlnih.gov Polymorphisms have been identified for several UGT genes, including those encoding for UGT1A1, UGT1A6, UGT1A7, UGT2B7, and UGT2B15. nih.govnih.gov

These genetic differences can result in decreased, increased, or absent enzyme function, leading to variations in the rate of glucuronidation. nih.gov For example, the UGT1A128 polymorphism is associated with reduced UGT1A1 activity and can affect the metabolism of drugs that are substrates for this enzyme. nih.gov Similarly, polymorphisms in UGT2B15, such as the UGT2B152 allele, can lead to reduced enzyme activity. nih.gov

While direct links between specific UGT polymorphisms and fluoxetine glucuronidation are still an area for further research, the well-established impact of pharmacogenetics on drug metabolism highlights its potential importance. nih.govresearchgate.net The variability in UGT activity due to genetic factors could contribute to the observed interindividual differences in fluoxetine plasma concentrations and clinical outcomes. researchgate.net

Interplay of Phase I and Phase II Metabolism in Fluoxetine Biotransformation

Phase I Metabolism: Fluoxetine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes. uspharmacist.com The primary metabolic pathway is N-demethylation to form its major active metabolite, norfluoxetine. drugbank.comnih.gov Several CYP isoforms are involved in this process, with CYP2D6 playing a major role. mdpi.comnih.gov Other contributing enzymes include CYP2C9, CYP2C19, CYP3A4, and CYP3A5. drugbank.compharmgkb.org It is important to note that both fluoxetine and norfluoxetine are also inhibitors of CYP2D6. drugbank.com

Phase II Metabolism: Following Phase I reactions, both the parent drug, fluoxetine, and its metabolite, norfluoxetine, can undergo Phase II conjugation reactions, primarily glucuronidation. drugbank.comnih.gov This step is crucial for increasing the water solubility of the compounds and preparing them for elimination from the body. criver.com The resulting fluoxetine glucuronide and northis compound are then excreted, mainly in the urine. nih.govpharmgkb.org

Advanced Analytical Research Methodologies for Fluoxetine Glucuronide Detection and Characterization

Chromatographic Techniques in Fluoxetine (B1211875) Glucuronide Analysis

Chromatography stands as a cornerstone in the analytical toolkit for separating and identifying fluoxetine and its metabolites from complex biological matrices. Both liquid and gas chromatography have been adapted and refined to meet the specific challenges posed by the analysis of fluoxetine glucuronide.

Liquid Chromatography (LC) Approaches

Liquid chromatography, in its various forms, is the most prevalently used technique for the analysis of fluoxetine and its metabolites due to its versatility and applicability to a wide range of compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of fluoxetine and its metabolites. nih.govnih.gov HPLC methods often involve a reversed-phase column, such as a C8 or C18, and a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov

Detection systems coupled with HPLC play a critical role in achieving the required sensitivity and selectivity.

UV Detection: Ultraviolet (UV) detection is a common and robust method, with the wavelength typically set around 226 nm for fluoxetine analysis. nih.gov

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed, with excitation and emission wavelengths set appropriately (e.g., 230 nm excitation and 290 nm emission). nih.govmdpi.com

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity, enabling the definitive identification and quantification of this compound even at low concentrations in complex matrices like plasma and urine. fiu.edusciex.comrestek.com

Table 1: HPLC Methods for Fluoxetine Analysis

| Technique | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| HPLC-UV | C8 Reversed Phase | Tetramethylammonium perchlorate (B79767) buffer-acetonitrile mixture | UV at 226 nm | Determination of fluoxetine in capsules nih.gov |

| HPLC-FLD | C8 Reversed Phase | Tetramethylammonium perchlorate buffer-acetonitrile mixture | Fluorescence (Ex: 230 nm, Em: 290 nm) | More sensitive determination of fluoxetine nih.gov |

| LC-MS/MS | C18 | Acetonitrile and ammonium (B1175870) acetate (B1210297) buffer | Tandem Mass Spectrometry | Simultaneous quantification of fluoxetine and other antidepressants in human plasma researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govunige.ch UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), are highly effective for the analysis of fluoxetine and its metabolites, including the glucuronide conjugate. researchgate.netphenomenex.com These methods allow for rapid and sensitive quantification in biological samples, which is particularly advantageous in high-throughput settings. researchgate.net

A UPLC-MS/MS method was developed for the quantification of several antidepressants, including fluoxetine and its metabolite norfluoxetine (B159337), in human urine. phenomenex.com This method employed a simple "dilute and shoot" sample preparation, significantly increasing throughput. phenomenex.com

Fluoxetine is a chiral molecule, existing as two enantiomers, (R)- and (S)-fluoxetine, which may exhibit different pharmacological and metabolic profiles. nih.gov The metabolism of fluoxetine is stereoselective. nih.govnih.gov Therefore, the enantiomeric separation of fluoxetine and its metabolites, including the glucuronide, is of significant interest.

Chiral liquid chromatography is the primary technique for this purpose. nih.govescholarship.orgresearchgate.net This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. nih.gov Various CSPs, such as those based on ovomucoid and derivatized cellulose, have been successfully used for the separation of fluoxetine enantiomers. nih.gov Coupling chiral LC with MS/MS provides a powerful tool for the stereoselective analysis of fluoxetine and its metabolites in biological fluids. researchgate.net

Table 2: Chiral LC Methods for Fluoxetine Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | Detection | Key Finding |

|---|---|---|---|

| Ovomucoid | pH 3.5 buffer | Not specified | Achieved acceptable isomer separation nih.gov |

| Tris(3,5-dimethylphenyl carbamate) cellulose | Isopropyl alcohol or methyl-tert-butyl ether modifiers | Not specified | Provided complete resolution of enantiomers nih.gov |

| Astec Chirobiotic V (CBV) | 70% ethanol, 30% ultra-pure water, 4 mM ammonium acetate, 0.005% formic acid (pH 6.5) | Tandem Mass Spectrometry | Achieved baseline separation of fluoxetine and norfluoxetine enantiomers csic.es |

Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar compounds that are poorly retained in reversed-phase systems. researchgate.net Since glucuronide conjugates are highly polar, HILIC presents a valuable approach for their analysis within a broader metabolomic context. researchgate.netacs.org

HILIC coupled with mass spectrometry (HILIC-MS) can be used for the untargeted metabolomic profiling of biological samples to investigate the biochemical changes induced by fluoxetine. nih.govresearchgate.net This technique allows for the retention and separation of polar metabolites like this compound, providing a more comprehensive view of the metabolic pathways affected by the drug. acs.orgnih.govresearchgate.net

Chiral Liquid Chromatography for Enantiomeric Analysis

Gas Chromatography (GC) Methodologies

While less common than LC for the analysis of fluoxetine and its metabolites due to their polarity and potential for thermal degradation, Gas Chromatography (GC) methods have been developed. These methods typically require a derivatization step to increase the volatility and thermal stability of the analytes. jrespharm.com

GC coupled with a mass spectrometer (GC-MS) has been used for the determination of fluoxetine and its primary active metabolite, norfluoxetine, in biological samples such as urine and whole blood. jrespharm.commdpi.comencyclopedia.pub For the analysis of glucuronide metabolites, an enzymatic hydrolysis step using β-glucuronidase is often necessary prior to extraction and derivatization to cleave the glucuronic acid moiety, allowing for the indirect measurement of the parent compound. restek.commdpi.com

Table 3: GC-MS Method for Fluoxetine and Norfluoxetine in Urine

| Parameter | Details |

|---|---|

| Extraction | Liquid-liquid extraction (LLE) and Solid-phase extraction (SPE) jrespharm.com |

| Derivatization | Acetic acid anhydride (B1165640) jrespharm.com |

| Column | HP-5MS capillary column jrespharm.com |

| Linearity Range (SPE) | 5-75 ng/mL for fluoxetine, 6-125 ng/mL for norfluoxetine jrespharm.com |

| Linearity Range (LLE) | 10-80 ng/mL for both fluoxetine and norfluoxetine jrespharm.com |

| Internal Standard | Maprotiline jrespharm.com |

Spectrometric and Electromigration Techniques

The accurate detection and characterization of this compound, a primary metabolite of the antidepressant fluoxetine, are critical in pharmacokinetics, clinical diagnostics, and environmental monitoring. The development of sensitive and specific analytical methods is essential for understanding the metabolic fate of fluoxetine. This article details the advanced spectrometric and electromigration techniques used for the detection and characterization of this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry stands as a cornerstone technology for metabolite analysis, offering unparalleled sensitivity and structural insight. Its application is fundamental in identifying and quantifying this compound in complex biological and environmental samples.

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for both the structural confirmation and quantitative analysis of this compound. This method involves selecting the protonated molecule (precursor ion) of this compound and subjecting it to collision-induced dissociation to generate characteristic fragment ions (product ions). The specific transition from the precursor to the product ion serves as a unique fingerprint for the compound.

For instance, liquid chromatography coupled with a triple quadrupole mass spectrometer is a common setup for this type of analysis. core.ac.uk In studies, this compound is often identified by monitoring the transition of its precursor ion to a product ion corresponding to the fluoxetine aglycone, which is formed by the loss of the glucuronic acid moiety. This specific fragmentation provides high confidence in its identification and allows for accurate quantification even at low concentrations.

Table 1: Illustrative MS/MS Transitions for Fluoxetine Metabolite Analysis This table is for illustrative purposes; specific m/z values can vary slightly based on instrumentation and analytical conditions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Analytical Application |

|---|---|---|---|

| This compound | 485 | 309 | Quantification in biological matrices |

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to provide highly accurate mass measurements, enabling the determination of an analyte's elemental composition. This feature is particularly advantageous in untargeted metabolomics, where the objective is a comprehensive screening of all metabolites in a sample. HRMS can effectively distinguish this compound from other co-eluting compounds that may have the same nominal mass, thereby reducing the risk of interference. iu.edu The high mass accuracy of HRMS enhances the confidence of compound identification, often allowing for retrospective data analysis for targets not initially specified. iu.edu

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar, thermally unstable molecules such as glucuronide conjugates. ESI gently transfers ions from solution to the gas phase, minimizing in-source fragmentation and preserving the molecular ion. This makes it an ideal ionization source to couple with mass spectrometry for analyzing drug metabolites. The combination of liquid chromatography with ESI-MS/MS (LC-ESI-MS/MS) is a robust and widely adopted platform for the sensitive and selective quantification of fluoxetine and its metabolites, including this compound, in diverse biological samples. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) in Untargeted Metabolomics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

While mass spectrometry provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural elucidation. evitachem.com NMR analysis provides detailed information on the connectivity and spatial arrangement of atoms within the molecule. For this compound, NMR can be used to unambiguously confirm the site of glucuronidation on the fluoxetine molecule. Techniques like 1H NMR and 13C NMR, along with two-dimensional NMR experiments, can map out the entire molecular structure, providing unequivocal proof of identity. This level of detail is crucial for fully understanding metabolic pathways.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) is a powerful separation technique known for its high efficiency, rapid analysis times, and minimal consumption of samples and reagents. pharmacompass.com CE separates molecules based on their size and charge in an electric field, making it suitable for the analysis of charged species like glucuronide conjugates. psychrights.org

Micellar Electrokinetic Chromatography (MEKC), a variation of CE, uses surfactants (micelles) to create a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules. This technique has proven effective in the separation of fluoxetine and its related substances, indicating its utility for resolving fluoxetine from its glucuronidated metabolite. The high resolving power of CE and MEKC makes them valuable tools in the analytical chemist's arsenal (B13267) for fluoxetine metabolite analysis. pharmacompass.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Fluoxetine |

| This compound |

| Norfluoxetine |

| Northis compound |

Sample Preparation Techniques for this compound Analysis

The selection of an appropriate sample preparation technique is pivotal for achieving the sensitivity and selectivity required for the analysis of fluoxetine originating from its glucuronide conjugate. The two most prominent methods employed for this purpose are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). researchgate.net Both techniques are applied after the initial hydrolysis step.

Solid Phase Extraction (SPE) is a highly efficient and widely used sample preparation technique that has largely superseded older methods due to its numerous advantages. These benefits include higher and more reproducible recoveries, reduced consumption of organic solvents, and the potential for automation. researchgate.net SPE is employed to clean up and concentrate fluoxetine from hydrolyzed biological fluids like plasma and urine. researchgate.netnih.gov

The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest, in this case fluoxetine, is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a strong organic solvent.

The choice of sorbent is critical and depends on the physicochemical properties of the analyte. For fluoxetine, which is a basic compound, mixed-mode cation exchange (MCX) sorbents are particularly effective. These sorbents utilize a dual retention mechanism, combining reversed-phase (hydrophobic) and strong cation exchange (ionic) interactions for enhanced selectivity. For instance, Oasis MCX SPE cartridges have been successfully used for the automated extraction of fluoxetine from human plasma. nih.gov Polymeric reversed-phase sorbents with a hydrophilic-lipophilic balance (HLB) are also suitable for the simultaneous extraction of multiple compounds, including fluoxetine. researchgate.net

A typical SPE workflow for fluoxetine analysis after hydrolysis consists of four main steps:

Conditioning: The SPE cartridge is conditioned, usually with methanol (B129727) followed by water or a buffer, to activate the sorbent.

Loading: The pre-treated and hydrolyzed biological sample (e.g., plasma, urine) is loaded onto the cartridge.

Washing: The cartridge is washed with a specific solvent mixture (e.g., acetic acid, hexane, ethyl acetate) to remove endogenous interferences while the analyte remains bound to the sorbent. jrespharm.com

Elution: The purified fluoxetine is eluted from the cartridge using a small volume of an appropriate organic solvent or solvent mixture, often made basic with ammonium hydroxide (B78521) to disrupt ionic interactions. jrespharm.com The resulting eluate is typically evaporated to dryness and reconstituted in a mobile phase compatible with the analytical instrument, such as a liquid chromatograph-mass spectrometer (LC-MS).

The table below summarizes findings from various studies on the SPE of fluoxetine.

Interactive Table 1: Solid Phase Extraction (SPE) Parameters for Fluoxetine Analysis

| Sorbent Type | Biological Matrix | Key Parameters | Recovery (%) | LOD/LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| Oasis MCX | Human Plasma | Automated SPE; Eluent: Acetonitrile/Ammonium Formate Buffer | 63.0 - 79.4 | LOQ: 0.20 | nih.gov |

| C18 | Human Urine | Eluent: Dichloromethane/Isopropanol/Ammonia | 87 - 109 | LOD: 1-10; LOQ: 5-10 | researchgate.netjrespharm.com |

| Fe3O4@MWCNT-amine | Human Plasma, Urine | Dispersive SPE; Sample pH 10.0; Eluent: Acidic Methanol | Not specified | LOD: 6 (µg/L); LOQ: 18 (µg/L) | chemmethod.com |

| Cerex® Trace-B | Oral Fluid | - | 91 - 129 | LOD/LOQ: 10 | rcaap.pt |

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. mdpi.com Although often more labor-intensive and solvent-consuming than SPE, LLE remains a valuable and effective method for the isolation of fluoxetine from biological matrices following hydrolysis. researchgate.netnih.gov

The fundamental principle involves adjusting the pH of the aqueous sample to ensure the analyte is in its neutral, non-ionized state, thereby maximizing its partitioning into the organic phase. Since fluoxetine is a basic drug, the sample is typically alkalinized before extraction. After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte is collected. nih.gov Often, a back-extraction step is performed, where the analyte is transferred from the organic solvent into an acidic aqueous solution to further purify the sample.

The choice of extraction solvent is paramount for achieving high recovery. Common solvents used for fluoxetine extraction include ethyl acetate, n-hexane, and mixtures such as dichloromethane-isopropyl alcohol-ethyl acetate. jrespharm.comnih.govnih.gov A study developing a high-throughput method utilized ethyl acetate for LLE in a 96-well plate format for the analysis of fluoxetine in human plasma. nih.gov Another method for urine analysis employed a dichloromethane-isopropyl alcohol-ethyl acetate mixture (1:1:3; v/v/v). jrespharm.com

Despite its utility, LLE can have disadvantages, such as the potential for emulsion formation, which complicates phase separation, and the requirement for large volumes of high-purity organic solvents. researchgate.net However, it is a robust technique that can yield clean extracts and high recoveries when optimized correctly.

The table below presents data from studies that have utilized LLE for the analysis of fluoxetine.

Interactive Table 2: Liquid-Liquid Extraction (LLE) Parameters for Fluoxetine Analysis

| Extraction Solvent(s) | Biological Matrix | Key Parameters | Recovery (%) | LOD/LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| Dichloromethane-isopropanol-ethyl acetate (1:1:3) | Human Urine | pH adjustment | 87 - 109 | LOD: 1-10; LOQ: 10 | jrespharm.com |

| Ethyl Acetate | Human Plasma | 96-well plate format; Automated | Not specified | LOQ: 2.0 | nih.gov |

| n-Hexane-ethyl acetate (9:1) | Urine | Derivatization with dansyl chloride after extraction | >90 | LOD: ~3 (µg/L) | nih.gov |

| 1-Octanol (extraction), Methanol (disperser) | Plasma & Urine | Hollow fiber liquid-phase microextraction | 89 - 90 | LOD: 3-4.2; LOQ: 10 | rcaap.pt |

In Vitro and Ex Vivo Research on Fluoxetine Glucuronide Formation

Enzyme-Assisted Synthesis and Optimization Strategies

The targeted synthesis of fluoxetine (B1211875) glucuronide for use as an analytical standard and for further pharmacological studies often employs enzyme-assisted methods. These strategies leverage the catalytic activity of UDP-glucuronosyltransferases (UGTs), the family of enzymes responsible for glucuronidation in vivo. dergipark.org.trelsevier.es

In vitro synthesis typically involves the incubation of fluoxetine with a source of UGT enzymes, such as liver microsomes or recombinant UGT isoforms, in the presence of the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov The optimization of this process is critical to maximize the yield and purity of the resulting glucuronide conjugate. Key parameters for optimization include the concentration of the substrate (fluoxetine), the enzyme source and concentration, the concentration of UDPGA, pH, temperature, and incubation time.

While specific optimization protocols for fluoxetine glucuronide synthesis are not extensively detailed in publicly available literature, general principles for enzyme-assisted glucuronidation can be applied. For instance, the use of plant-derived glucuronosyltransferases has been explored for the synthesis of various O-glucuronides, demonstrating the potential for biocatalytic approaches. nih.gov The development of efficient enzymatic synthesis is essential for producing the necessary quantities of this compound for research purposes, as chemical synthesis can be complex. dergipark.org.tr

Studies Utilizing Liver Microsomes (Human and Animal Models) for Glucuronide Production

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a primary in vitro tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, including UGTs. researchgate.net Both human liver microsomes (HLM) and microsomes from various animal species such as rats, dogs, and monkeys have been used to investigate the glucuronidation of fluoxetine and norfluoxetine (B159337). researchgate.netmdpi.com

These studies have confirmed that both fluoxetine and its N-demethylated metabolite, norfluoxetine, undergo glucuronidation to facilitate their excretion. nih.govdrugbank.com Comparative studies across different species are vital for preclinical drug development to identify a suitable animal model that accurately reflects human metabolism. researchgate.net While the qualitative metabolic pathways are often similar, significant quantitative differences in enzyme kinetics are frequently observed between species. nih.gov

Table 1: General Findings from Liver Microsome Studies on Fluoxetine Glucuronidation

| Species | Key Findings | Reference |

| Human | Both fluoxetine and norfluoxetine undergo glucuronidation. This is a recognized elimination pathway. | nih.govdrugbank.com |

| Rat | In vivo and in vitro studies indicate that fluoxetine is metabolized, with glucuronidation being a key conjugation step. | mdpi.com |

| Sheep | In pregnant sheep, fluoxetine and norfluoxetine glucuronides were detected in maternal urine, though they constituted a small fraction of total drug elimination. Notably, fetal production of these glucuronides was not detected in vivo or in fetal hepatic microsomal incubations. | nih.gov |

Investigation of Glucuronidation Stereoselectivity in In Vitro Systems

Fluoxetine is administered as a racemic mixture of (R)- and (S)-enantiomers. The metabolism of fluoxetine, particularly its N-demethylation to norfluoxetine, is known to be stereoselective. mdpi.com This stereoselectivity extends to the subsequent glucuronidation process. In vitro studies have been instrumental in elucidating the differential handling of the enantiomers of fluoxetine and norfluoxetine by metabolic enzymes.

The formation of glucuronide conjugates can exhibit stereoselectivity, meaning that one enantiomer may be glucuronidated at a different rate or via a different UGT isoform than the other. This can lead to different plasma concentrations of the enantiomers and their metabolites, which is pharmacologically significant as the enantiomers of norfluoxetine have different potencies.

While direct quantitative data on the stereoselective formation of R- and S-fluoxetine glucuronide is limited, studies on other chiral drugs have demonstrated significant stereoselectivity in glucuronidation by human liver microsomes. researchgate.netsci-hub.st For instance, research on carvedilol (B1668590) showed significant differences in the Km and Vmax values for the glucuronidation of its S- and R-enantiomers. sci-hub.st This highlights the importance of considering stereochemistry in metabolic studies of chiral drugs like fluoxetine. Studies in pregnant sheep have also pointed to the stereoselective disposition of fluoxetine and norfluoxetine. nih.gov

Mechanistic Studies of Glucuronide Formation Pathways

The formation of this compound occurs via N-glucuronidation, a process where the glucuronic acid moiety is attached to the nitrogen atom of the secondary amine in fluoxetine or norfluoxetine. This reaction is catalyzed by UGT enzymes and requires the activated form of glucuronic acid, UDPGA. dergipark.org.tr

The general mechanism of glucuronidation is a bi-substrate reaction. The UGT enzyme binds both the aglycone (in this case, fluoxetine or norfluoxetine) and the UDPGA co-factor. The enzyme then facilitates the transfer of the glucuronic acid group to the drug molecule, forming the glucuronide conjugate and releasing UDP.

Identifying the specific UGT isoforms responsible for fluoxetine glucuronidation is a key area of mechanistic research. While the primary route of fluoxetine metabolism is N-demethylation by cytochrome P450 enzymes (mainly CYP2D6), the subsequent glucuronidation is handled by the UGT enzyme superfamily. mdpi.comnih.gov There are several UGT isoforms expressed in the human liver, with UGT1A and UGT2B families being the most important for drug metabolism. criver.comoup.com Although specific UGT isoforms for fluoxetine have not been definitively identified in the literature, UGT1A4 is known to catalyze the N-glucuronidation of many tertiary amines. oup.com It is plausible that this or other UGT isoforms are involved in the N-glucuronidation of the secondary amine of fluoxetine. Further research using recombinant human UGTs is needed to pinpoint the specific enzymes involved and to fully characterize the kinetics of this important metabolic pathway. fda.gov

Preclinical Pharmacokinetic and Disposition Studies of Fluoxetine Glucuronide

Biotransformation and Excretion Pathways in Animal Models

Fluoxetine (B1211875) undergoes extensive metabolism in preclinical animal models, primarily in the liver. fda.govhres.ca The main metabolic pathway is N-demethylation to its active metabolite, norfluoxetine (B159337). fda.govnih.govhres.ca Another significant pathway is O-dealkylation, which forms p-trifluoromethylphenol. hres.cahres.ca This metabolite is then further metabolized, in some species, to hippuric acid. hres.canih.gov

Both fluoxetine and norfluoxetine can undergo Phase II conjugation reactions, specifically glucuronidation, to facilitate their excretion. nih.govdrugbank.com In vitro studies using liver microsomes from rats, guinea pigs, and rabbits have demonstrated the N-demethylation of fluoxetine to norfluoxetine. hres.ca

The excretion of fluoxetine and its metabolites varies across different animal species. In rats, fluoxetine and norfluoxetine are extensively metabolized, and neither the parent drug nor its N-demethylated metabolite is found unchanged in the urine. hres.cahres.ca Instead, rats excrete a significant portion of the dose as p-trifluoromethylphenol and hippuric acid in the urine within 24 hours. hres.ca In contrast, guinea pigs, rabbits, and dogs excrete unchanged fluoxetine and norfluoxetine in the urine. hres.cahres.ca In these species, the O-dealkylation product, trifluoro-methylphenol, is excreted as a sulphate or glucuronide conjugate. hres.cahres.ca

Assessment of Glucuronide Excretion Routes

The primary route of elimination for fluoxetine and its metabolites, including fluoxetine glucuronide, is through the kidneys via urine. pharmgkb.orgmdpi.compharmgkb.org However, only a small fraction, typically less than 10%, of an administered dose is excreted as unchanged fluoxetine or this compound. pharmgkb.orgmdpi.compharmgkb.org The majority is eliminated as other metabolites. fda.gov

In a study involving pregnant sheep, fluoxetine, norfluoxetine, and their glucuronides were detected in maternal urine, but this accounted for only a small percentage (3.4%) of the total drug elimination from the mother. nih.gov This suggests that while urinary excretion of glucuronides occurs, it is not the predominant elimination pathway in this model. The primary route of elimination is considered to be hepatic metabolism into inactive metabolites that are then excreted by the kidneys. fda.govfda.gov

Investigation of Stereoselective Disposition of Fluoxetine and its Glucuronides in Preclinical Models

The disposition of fluoxetine is stereoselective, meaning the two enantiomers, (R)- and (S)-fluoxetine, are handled differently by the body. nih.gov This stereoselectivity is also observed for its primary active metabolite, norfluoxetine. nih.gov

In pregnant sheep, a significant stereoselectivity for fluoxetine was observed, with the S/R ratio of the area under the plasma concentration-time curve (AUC) being approximately 1.65 in the ewe. nih.gov This indicates higher exposure to the (S)-enantiomer. The clearance of (R)-fluoxetine was also found to be higher than that of (S)-fluoxetine. nih.gov Both fluoxetine and norfluoxetine demonstrated extensive and stereoselective binding to plasma proteins in both the ewe and the fetus. nih.gov

The metabolism of fluoxetine to norfluoxetine is also stereoselective and involves cytochrome P450 (CYP) enzymes. mdpi.com In vitro studies have shown that CYP2D6 has a higher affinity for metabolizing (S)-norfluoxetine, while CYP2C9 and CYP2C19 show a preference for forming (R)-norfluoxetine. mdpi.com The (R)-enantiomers of fluoxetine and norfluoxetine are weaker inhibitors of CYP2D6 compared to the (S)-enantiomers. nih.gov

Interestingly, in fetal sheep, there was no detectable formation of norfluoxetine or the glucuronides of either fluoxetine or norfluoxetine, suggesting a lack of significant fetal metabolism via these pathways in this particular preclinical model. nih.gov

Research on Accumulation of Fluoxetine Metabolites in Organ Systems in Preclinical Contexts

Due to its lipophilic nature, fluoxetine and its metabolites, including norfluoxetine, have a large volume of distribution and tend to accumulate in various tissues. mdpi.compharmgkb.org

In dogs administered fluoxetine orally for one year, dose-dependent increases in the concentrations of both fluoxetine and norfluoxetine were observed in the liver, adrenal glands, and lungs. hres.cahres.ca Notably, the concentrations of norfluoxetine in these tissues were higher than those of the parent drug. hres.cahres.ca

Studies in birds have also shown tissue-specific accumulation. In European starlings, fluoxetine concentrations were highest and most stable in the liver compared to other tissues. researchgate.net Similarly, another study reported greater distribution of fluoxetine in the liver, kidney, and muscle compared to the brain. researchgate.net In crabs, fluoxetine was primarily found in lipid-rich tissues. researchgate.net

In a study on primary mouse hepatocytes, fluoxetine was shown to induce lipid accumulation directly within the liver cells. nih.gov This was linked to an increase in the expression of genes involved in lipogenesis and a decrease in those related to lipolysis. nih.gov

The brain is another important site of accumulation. However, the brain-to-plasma ratio for fluoxetine is reported to be lower than that of other selective serotonin (B10506) reuptake inhibitors (SSRIs). pharmgkb.org

Interactive Data Table: Tissue Distribution of Fluoxetine and Norfluoxetine in Animal Models

Below is a summary of findings on the tissue distribution of fluoxetine and its metabolite norfluoxetine from various preclinical studies.

| Animal Model | Tissue | Compound | Observation |

| Dog | Liver, Adrenal, Lung | Fluoxetine & Norfluoxetine | Dose-dependent accumulation; Norfluoxetine concentrations exceeded fluoxetine. hres.cahres.ca |

| European Starling | Liver | Fluoxetine | Highest and most stable concentrations compared to other tissues. researchgate.net |

| Bird (unspecified) | Liver, Kidney, Muscle | Fluoxetine | Greater distribution compared to brain. researchgate.net |

| Crab | Lipid-rich tissues | Fluoxetine | Main site of accumulation. researchgate.net |

| Mouse (hepatocytes) | Liver | Fluoxetine | Induced lipid accumulation. nih.gov |

Theoretical and Research Implications of Fluoxetine Glucuronide Metabolism

Contribution to Overall Fluoxetine (B1211875) Disposition and Clearance

Glucuronidation is a crucial Phase II metabolic process that facilitates the elimination of fluoxetine and its primary active metabolite, norfluoxetine (B159337). drugbank.com This pathway involves the enzymatic addition of a glucuronic acid moiety to the drug molecules, rendering them more water-soluble and readily excretable, primarily through the urine. drugbank.comnih.gov While Phase I metabolism, particularly N-demethylation to norfluoxetine by cytochrome P450 (CYP) enzymes like CYP2D6, is a major initial step, subsequent glucuronidation is essential for the ultimate clearance of the drug from the body. drugbank.comresearchgate.netpharmgkb.org

Table 1: Key Metabolic Pathways of Fluoxetine

| Metabolic Pathway | Key Enzymes Involved | Metabolites Formed | Significance in Disposition |

|---|---|---|---|

| N-demethylation | CYP2D6, CYP2C9, CYP2C19, CYP3A4, CYP3A5 | Norfluoxetine | Formation of the primary active metabolite. drugbank.comresearchgate.netpharmgkb.org |

| O-dealkylation | CYP2C19, CYP3A4 | para-trifluoromethylphenol | A minor pathway leading to further metabolism. drugbank.com |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Fluoxetine glucuronide, Northis compound | Facilitates the excretion of fluoxetine and norfluoxetine. drugbank.compsychrights.org |

| Further Metabolism | Not fully elucidated | Hippuric acid | Further breakdown product of p-trifluoromethylphenol. drugbank.com |

Significance of Glucuronidation in the Metabolic Fate of Fluorinated Compounds

The presence of fluorine atoms in a drug molecule, such as the trifluoromethyl group in fluoxetine, can significantly influence its metabolic fate. Fluorine substitution can enhance metabolic stability by making the carbon-fluorine bond more resistant to oxidative metabolism by CYP enzymes compared to a carbon-hydrogen bond. annualreviews.orgtandfonline.com This increased stability can prolong the drug's half-life and therapeutic effect.

However, the introduction of fluorine can also alter the preferred metabolic pathways. For instance, the presence of a fluorine atom ortho to a phenolic group has been shown to increase the reactivity of that group for methylation and glucuronidation reactions. annualreviews.orgtandfonline.com While fluoxetine itself does not have a phenolic group, this principle highlights how fluorination can direct metabolism towards conjugation pathways.

The glucuronidation of fluorinated compounds like fluoxetine is a critical detoxification mechanism. By converting the lipophilic, fluorinated parent drug into a more polar glucuronide conjugate, the body can effectively eliminate these potentially persistent compounds. Research using 19F NMR spectroscopy has demonstrated its utility in rapidly detecting and identifying multiple fluorinated drug metabolites, including glucuronides, in biological fluids. psu.edu This technique underscores the importance of glucuronidation in the metabolism of a variety of fluorinated compounds. psu.edu

Implications for Metabolic Stability and Xenobiotic Elimination Research

The study of this compound metabolism provides valuable insights into the broader fields of metabolic stability and xenobiotic elimination. The interplay between Phase I and Phase II metabolism in the disposition of fluoxetine illustrates a fundamental principle of drug metabolism. While Phase I reactions introduce or expose functional groups, Phase II reactions, such as glucuronidation, conjugate these groups to increase water solubility and facilitate excretion. nih.gov

The intentional introduction of functional groups that can undergo glucuronidation is a strategy used in drug design to create more metabolic pathways, potentially reducing the risk of drug-drug interactions. rsc.org Understanding the factors that drive glucuronidation, including the specific UDP-glucuronosyltransferase (UGT) enzymes involved, is crucial for predicting a drug's metabolic profile and potential for interactions.

Gaps in Current Knowledge and Future Research Directions in this compound Metabolism

Despite the established role of glucuronidation in fluoxetine's elimination, several knowledge gaps remain, presenting opportunities for future research.

Identification of Specific UGT Isoforms: While it is known that fluoxetine and norfluoxetine undergo glucuronidation, the specific UGT enzyme isoforms responsible for these reactions have not been fully characterized. drugbank.com Identifying these isoforms would be crucial for predicting potential drug-drug interactions with other drugs that are substrates or inhibitors of the same UGTs.

Pharmacogenetics of Fluoxetine Glucuronidation: The genetic polymorphisms of UGT enzymes can lead to inter-individual variability in drug metabolism. Research into the pharmacogenetics of fluoxetine glucuronidation could help explain differences in drug response and side effects among patients.

Role of Transporters in this compound Disposition: The specific uptake and efflux transporters involved in the cellular transport and elimination of fluoxetine and norfluoxetine glucuronides are not well defined. Characterizing these transporters would provide a more complete picture of fluoxetine's disposition. nih.gov

Metabolism in Specific Populations: Further research is needed to understand fluoxetine metabolism, including glucuronidation, in specific populations such as children, the elderly, and individuals with hepatic impairment, as these groups may exhibit altered metabolic capacities. nih.gov

Future research employing advanced analytical techniques, in vitro studies with specific UGT isoforms, and clinical pharmacogenetic studies will be instrumental in filling these knowledge gaps. A more comprehensive understanding of this compound metabolism will ultimately contribute to the safer and more effective use of this important medication.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying fluoxetine glucuronide in biological matrices, and how can cross-reactivity with other metabolites be minimized?

- Methodological Answer : Use ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to achieve high specificity and sensitivity. Sample preparation should include enzymatic hydrolysis with β-glucuronidase (optimized at pH 5.0–6.0 using ammonium acetate buffer) to release the aglycone for detection . Solid-phase extraction (SPE) with NH4OH and H2O-MeOH washing steps can isolate free and conjugated fractions, reducing interference from endogenous compounds . Validate the method against matrix effects and ensure calibration curves cover physiological ranges (e.g., 0.1–100 ng/mL for plasma).

Q. How is this compound synthesized for in vitro studies, and what purity standards are critical for pharmacological assays?

- Methodological Answer : Synthesize this compound via enzymatic glucuronidation using human liver microsomes or recombinant UGT isoforms (e.g., UGT1A1). Purify the compound using reverse-phase chromatography, and confirm structural integrity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity thresholds >95% are essential to avoid confounding results in enzyme kinetics or cell-based assays .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s metabolic stability across species or disease models?

- Methodological Answer : Conduct parallel in vitro (human/animal hepatocytes) and in vivo (rodent pharmacokinetic) studies under standardized conditions (dose, sampling intervals). Use Bayesian analysis to model metabolite kinetics, incorporating covariates like urinary creatinine levels to correct for renal excretion variability . For disease models (e.g., hepatic impairment), compare glucuronide formation rates using LC-MS/MS and correlate with UGT1A1 activity assays .

Q. How do UGT polymorphisms influence this compound formation, and how can this variability be controlled in clinical pharmacokinetic studies?

- Methodological Answer : Genotype participants for UGT1A1*28 and UGT2B7 variants, which are linked to altered glucuronidation efficiency. Use stratified randomization in study cohorts to account for genetic variability. Employ physiologically based pharmacokinetic (PBPK) modeling to predict metabolite exposure in subpopulations . Validate findings with in vitro assays using variant-specific recombinant enzymes.

Q. What mechanisms explain discrepancies between in vitro glucuronidation rates and in vivo metabolite clearance for this compound?

- Methodological Answer : In vitro-in vivo extrapolation (IVIVE) often underestimates clearance due to unaccounted factors like protein binding, enterocyte metabolism, or enterohepatic recirculation. Incorporate microsomal binding corrections and use portal vein-cannulated animal models to measure first-pass metabolism . Additionally, assess biliary excretion and gut microbiota-mediated deglucuronidation using surgically modified (e.g., bile duct-cannulated) rodents .

Q. How can researchers differentiate this compound’s pharmacological inactivity from potential off-target effects in neurochemical assays?

- Methodological Answer : Use dual-labeling techniques (e.g., radiolabeled fluoxetine and glucuronide) to track distribution in brain tissue via autoradiography. Perform competitive binding assays against serotonin transporters (SERT) and compare IC50 values between fluoxetine and its glucuronide. For functional studies, apply CRISPR-edited cell lines lacking UGTs to isolate glucuronide-specific effects .

Methodological Considerations for Data Interpretation

- Confounding Factors : Urinary pH and creatinine levels significantly impact glucuronide excretion rates. Normalize data using creatinine-adjusted concentrations and control dietary factors (e.g., polyphenol intake) that induce UGTs .

- Statistical Approaches : Apply multivariate regression to dissect contributions of age, genetics, and comorbidities to glucuronide variability. Use Markov chain Monte Carlo (MCMC) simulations for Bayesian flux analysis in tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.